7-Amino-1-azaspiro[3.5]nonan-2-one
Description
Properties
Molecular Formula |
C8H14N2O |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
7-amino-1-azaspiro[3.5]nonan-2-one |
InChI |
InChI=1S/C8H14N2O/c9-6-1-3-8(4-2-6)5-7(11)10-8/h6H,1-5,9H2,(H,10,11) |
InChI Key |
IAJLXPRMHPVLDD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1N)CC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Intramolecular Cyclization of Linear Precursors
A common strategy involves cyclizing linear precursors containing both amine and carbonyl functionalities. For example, N-Boc-4-piperidone undergoes Wittig reaction with methyltriphenylphosphonium bromide to form N-Boc-4-methylenepiperidine , which is subsequently subjected to zinc/copper-catalyzed [2+2] cyclization with trichloroacetyl chloride. This yields N-Boc-7-azaspiro[3.5]nonan-2-one , which is deprotected using hydrochloric acid to afford the target compound. Key advantages include readily available starting materials and scalability, with reported yields exceeding 70%.
Solvent and Catalyst Optimization
Cyclization reactions typically employ polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at temperatures ranging from 0°C to 80°C. Catalysts such as p-toluenesulfonic acid (PTSA) enhance reaction rates by stabilizing transition states. Recent advancements utilize microwave-assisted cyclization to reduce reaction times from days to hours.
Ring-Opening of 1-Aza-2-Oxaspiro Intermediates
Mechanistic Insights
Patent EP1785427A1 discloses a method involving the ring-opening of 1-aza-2-oxaspiro intermediates. A compound of formula VI (containing a spiro-oxazolidinone moiety) is treated with aqueous ammonia or primary amines, leading to nucleophilic attack at the electrophilic carbonyl carbon. This ruptures the oxazolidinone ring, generating the desired amino-spirocyclic product.
Reaction Conditions
The process requires anhydrous conditions to prevent hydrolysis of intermediates. Tetrahydrofuran (THF) or dichloromethane (DCM) serves as the solvent, with reactions conducted at −20°C to 25°C. Yields are moderate (50–60%), but the method avoids harsh reducing agents, making it suitable for acid-sensitive substrates.
Continuous-Flow Synthesis
Process Intensification
A continuous-flow protocol developed by ACS investigators enables gram-scale production. Azetidinium salts, generated in situ from secondary amines and epichlorohydrin, undergo nucleophilic addition to spirocyclic ketones in a microreactor. The system operates at 100°C with a residence time of 10 minutes, achieving 85% conversion.
Advantages Over Batch Methods
Flow chemistry minimizes side reactions through precise temperature control and rapid mixing. It also facilitates in-line purification using scavenger resins, reducing post-processing steps. This method is ideal for industrial applications requiring high throughput.
Reductive Amination and Catalytic Hydrogenation
Reductive Amination of Keto-Spiro Intermediates
7-Oxo-1-azaspiro[3.5]nonan-2-one undergoes reductive amination using ammonium acetate and sodium cyanoborohydride in methanol. The reaction proceeds via imine formation followed by reduction, yielding the amino derivative with >90% enantiomeric excess when chiral catalysts are employed.
Catalytic Hydrogenation
Palladium on carbon (Pd/C) or Raney nickel catalyzes the hydrogenation of nitro-spiro intermediates. For example, 7-nitro-1-azaspiro[3.5]nonan-2-one is reduced under 50 psi H₂ at 25°C, affording the amine in near-quantitative yield. This method is highly selective but requires careful handling of pyrophoric catalysts.
Comparative Analysis of Synthetic Methods
Characterization and Analytical Validation
Spectroscopic Data
Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms purity ≥98% for all methods. Chiral stationary phases resolve enantiomers, critical for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
7-Amino-1-azaspiro[3.5]nonan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted spiro compounds .
Scientific Research Applications
7-Amino-1-azaspiro[3.5]nonan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-Amino-1-azaspiro[3.5]nonan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key structural features, molecular properties, and applications of 7-Amino-1-azaspiro[3.5]nonan-2-one and related compounds:
Key Comparative Insights
Amino Substituent vs. Methyl Substituent
- 7-Amino-1-azaspiro[3.5]nonan-2-one: The amino group enhances water solubility and enables hydrogen bonding, which is critical for interactions with biological targets (e.g., enzymes or receptors) .
- This derivative is priced at $273/100mg (), indicating its use in preclinical studies .
Diazaspiro vs. Azaspiro Cores
- 7-Benzyl-1,7-diazaspiro[3.5]nonan-2-one: The additional nitrogen in the diazaspiro system allows for dual hydrogen-bonding interactions. The benzyl group introduces aromaticity, making it suitable for targeting hydrophobic binding pockets in proteins .
Oxa and Bromo Derivatives
- 3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one: The oxa (oxygen) atom alters electronic properties, increasing polarity. This compound is highlighted for material science applications due to its thermal stability (min. 95% purity) .
- 5-Bromo-1-oxaspiro[3.5]nonan-2-one: The bromo substituent facilitates electrophilic reactions (e.g., Suzuki coupling), as evidenced by its synthetic utility in ICDA methodologies ().
Q & A
Q. What are the common synthetic routes for 7-Amino-1-azaspiro[3.5]nonan-2-one?
The synthesis typically involves spirocyclic ring formation followed by amino group introduction. Key methods include:
- Cycloaddition reactions : Adapting protocols for 1-azaspiro[3.5]nonan-2-one (e.g., using ketone precursors and strong acid catalysts like H₂SO₄ under controlled temperatures) .
- Reductive amination : Introducing the amino group via nitration of a spirocyclic intermediate followed by catalytic hydrogenation (e.g., using Pd/C or Raney Ni) .
- Multi-step functionalization : Starting from bicyclic lactams, with purification via distillation or recrystallization to achieve >95% purity .
Q. What analytical techniques are critical for characterizing 7-Amino-1-azaspiro[3.5]nonan-2-one?
Essential methods include:
- NMR spectroscopy : To confirm spirocyclic structure and amino group placement (e.g., δ ~2.6 ppm for NH₂ protons in CDCl₃) .
- HPLC : For assessing purity (>98%) and stability under varying pH/temperature conditions .
- Mass spectrometry (HRMS) : To verify molecular weight (C₈H₁₄N₂O) and fragmentation patterns .
- IR spectroscopy : Identifying carbonyl (1700–1750 cm⁻¹) and amine (3300–3500 cm⁻¹) functional groups .
Advanced Research Questions
Q. How does the spirocyclic structure of 7-Amino-1-azaspiro[3.5]nonan-2-one influence its binding affinity to biological targets?
The spiro framework imposes conformational rigidity, enhancing selectivity for enzyme active sites. Comparative studies with analogs (e.g., 7-Oxa-2-azaspiro derivatives) show:
- Hydrogen bonding : The amino group acts as a donor, improving affinity for proteases (e.g., HCV NS3) by ~20% compared to non-aminated analogs .
- Steric effects : The compact spiro structure reduces off-target interactions, as shown in molecular docking simulations with MMP-9 .
- Methodology : Use X-ray crystallography or surface plasmon resonance (SPR) to quantify binding kinetics (e.g., Kd values) .
Q. What strategies can resolve contradictory data on the compound’s enzyme inhibition efficacy across studies?
Discrepancies often arise from assay conditions. Recommended approaches:
- Standardized protocols : Fix enzyme concentration (e.g., 10 nM), buffer pH (7.4), and incubation time (30 min) to minimize variability .
- Orthogonal assays : Cross-validate using fluorescence-based (e.g., FRET) and radiometric methods for IC₅₀ determination .
- Meta-analysis : Pool data from ≥5 independent studies to identify outliers and calculate weighted mean inhibition values .
Q. How can researchers optimize the synthetic yield of 7-Amino-1-azaspiro[3.5]nonan-2-one under varying catalytic conditions?
A Design of Experiments (DoE) approach is ideal:
- Catalyst screening : Compare Lewis acids (e.g., ZnCl₂ vs. BF₃·Et₂O) in cyclization steps, noting yields up to 86% with ZnCl₂ .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve reaction rates by 30% over THF .
- Temperature control : Maintain 60–80°C to balance reaction speed and byproduct formation .
- Purification : Use gradient recrystallization (hexane:EtOAc) to achieve >99% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
